acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide - 71447-49-9

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Catalog Number: EVT-243066
CAS Number: 71447-49-9
Molecular Formula: C57H79N17O15
Molecular Weight: 1242.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A decapeptide that stimulates the synthesis and secretion of both pituitary gonadotropins, LUTEINIZING HORMONE and FOLLICLE STIMULATING HORMONE. GnRH is produced by neurons in the septum PREOPTIC AREA of the HYPOTHALAMUS and released into the pituitary portal blood, leading to stimulation of GONADOTROPHS in the ANTERIOR PITUITARY GLAND.
Synthesis Analysis
  • Solid-phase peptide synthesis: This widely used method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [] This approach allows for precise control over the amino acid sequence and facilitates the incorporation of modifications if needed.
Mechanism of Action

Steps involved:

  • Gonadotropin synthesis and release: PKC activation initiates a cascade of downstream signaling events, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotroph cells. []
Applications

Investigating Reproductive Physiology:

  • Understanding the HPG axis: LHRH, diacetate (salt) is used to study the intricate regulation of the HPG axis, elucidating feedback mechanisms and hormone interactions. []
  • Investigating puberty onset: Research utilizes LHRH, diacetate (salt) to investigate the hormonal triggers and developmental processes involved in puberty initiation. []
  • Studying ovulation mechanisms: This compound helps researchers understand the precise hormonal events leading to ovulation, including the LH surge. []
  • Investigating spermatogenesis: LHRH, diacetate (salt) is used to study the role of the HPG axis in male reproduction, including sperm production and maturation. []
  • Inducing ovulation: LHRH agonists, including LHRH, diacetate (salt), can be used to stimulate ovulation in women with certain types of infertility. []
  • Treating hormone-dependent cancers: LHRH agonists can be used to suppress testosterone production in prostate cancer and estrogen production in breast cancer. [, , ]
  • Central nervous system: LHRH receptors are found in the brain, and research suggests potential roles for LHRH in regulating behavior, mood, and cognition. [, ]
Future Directions
  • Developing non-invasive delivery methods for LHRH analogs: This includes exploring alternative routes of administration, such as intranasal or transdermal delivery, to improve patient compliance. []

Goserelin

  • Relevance: Goserelin is a structurally related analog of Luteinizing Hormone-Releasing Hormone, Diacetate (salt), sharing the core decapeptide structure with modifications for enhanced potency and prolonged duration of action. [, ]
  • Compound Description: Triptorelin is another synthetic analog of LHRH used in hormone therapy. Like goserelin, it initially stimulates but subsequently downregulates the gonadotropin-releasing hormone receptor, leading to decreased production of LH, FSH, and consequently, testosterone and estrogen. Triptorelin finds applications in managing hormone-responsive conditions, including prostate cancer, endometriosis, and precocious puberty. [, ]
  • Relevance: Triptorelin is structurally related to Luteinizing Hormone-Releasing Hormone, Diacetate (salt) as a synthetic analog, sharing the fundamental decapeptide structure of LHRH with modifications to enhance its therapeutic properties. [, ]

Leuprolide

  • Compound Description: Leuprolide is a synthetic analog of LHRH clinically used in hormone therapy. It exerts its effects by initially stimulating and then downregulating the gonadotropin-releasing hormone receptor in the pituitary gland. This action results in the suppression of LH and FSH secretion, leading to reduced testosterone and estrogen production. Leuprolide is utilized to treat conditions like prostate cancer, endometriosis, uterine fibroids, and precocious puberty. [, , , ]
  • Relevance: Leuprolide, as a synthetic analog, is structurally similar to Luteinizing Hormone-Releasing Hormone, Diacetate (salt), sharing the core decapeptide structure of LHRH while incorporating specific modifications to enhance its efficacy and therapeutic profile. [, , , ]

Degarelix

  • Compound Description: Degarelix represents a distinct class of LHRH antagonists, contrasting with the previously mentioned LHRH agonists. It directly blocks the gonadotropin-releasing hormone receptor, preventing the release of LH and FSH from the pituitary gland. This mechanism bypasses the initial surge of hormone release often observed with LHRH agonists, leading to a more rapid suppression of testosterone. Degarelix is clinically used for treating advanced prostate cancer. []
  • Relevance: While Degarelix acts as an antagonist in contrast to Luteinizing Hormone-Releasing Hormone, Diacetate (salt), which acts as an agonist, it is still structurally related to the target compound. Degarelix is designed to interact with the same gonadotropin-releasing hormone receptor as LHRH and its agonists, indicating a shared structural basis for binding. []

[D-Trp6]-Luteinizing Hormone-Releasing Hormone

  • Compound Description: [D-Trp6]-Luteinizing Hormone-Releasing Hormone is a superactive analog of LHRH, exhibiting increased potency compared to the native hormone. This enhanced activity results from modifications in its amino acid sequence, specifically the substitution of the sixth amino acid with D-tryptophan. This analog has been investigated for its potential in treating hormone-dependent conditions, including prostate cancer. []
  • Relevance: [D-Trp6]-Luteinizing Hormone-Releasing Hormone is structurally related to Luteinizing Hormone-Releasing Hormone, Diacetate (salt) as a direct analog, sharing the fundamental decapeptide structure but with a specific amino acid substitution at position six to enhance its biological activity. []
  • Compound Description: This compound, also referred to as buserelin, represents another superactive analog of LHRH, exhibiting potent agonist activity at the gonadotropin-releasing hormone receptor. Like other LHRH agonists, it initially stimulates but subsequently suppresses the release of LH and FSH, leading to decreased testosterone and estrogen production. Buserelin has been investigated for its potential therapeutic applications in conditions such as prostate cancer, endometriosis, and precocious puberty. []
  • Relevance: [D-Ser(But)6]des-GlyNH2(10)-Luteinizing Hormone-Releasing Hormone Ethylamide (HOE 766) is structurally related to Luteinizing Hormone-Releasing Hormone, Diacetate (salt), being a synthetic analog sharing the core LHRH decapeptide structure but incorporating modifications to enhance its potency and clinical utility. []

D-tryptophan-6-luteinizing hormone-releasing hormone

  • Compound Description: This compound, also known as Tryptorelin, is a synthetic analog of LHRH exhibiting superactive agonist properties. Similar to other potent LHRH agonists, it initially stimulates and subsequently downregulates the gonadotropin-releasing hormone receptor, leading to suppressed testosterone and estrogen production. It is clinically used for managing hormone-dependent conditions, including prostate cancer, endometriosis, and precocious puberty. []
  • Relevance: As a direct analog, D-tryptophan-6-luteinizing hormone-releasing hormone is structurally related to Luteinizing Hormone-Releasing Hormone, Diacetate (salt), sharing the fundamental decapeptide structure while incorporating a specific amino acid substitution, D-tryptophan at the sixth position, to enhance its biological activity. []
  • Compound Description: Glu1-LHRH conjugated with human serum albumin (hSA) is a modified form of LHRH used in immunization studies. By conjugating LHRH to a large protein like hSA, it becomes more immunogenic, eliciting a more robust immune response. This approach has been employed to investigate the effects of LHRH immunization on reproductive function. []
  • Relevance: Glu1-LHRH conjugated with human serum albumin (hSA) is directly related to Luteinizing Hormone-Releasing Hormone, Diacetate (salt). It utilizes the same LHRH molecule as the base structure, highlighting its relevance in understanding the biological effects and immune responses associated with LHRH. []
  • Compound Description: This compound is a naturally occurring variant of LHRH found in the brains of salmon. It exhibits structural differences compared to mammalian LHRH, specifically substitutions at the seventh and eighth amino acid positions. Despite these variations, salmon brain gonadotropin-releasing factor demonstrates biological activity in stimulating gonadotropin release, highlighting the functional conservation of LHRH across species. []
  • Relevance: While exhibiting structural variations, salmon brain gonadotropin-releasing factor ([Trp7, Leu8] LHRH) is classified within the same family of peptides as Luteinizing Hormone-Releasing Hormone, Diacetate (salt), both belonging to the broader category of LHRH peptides. This shared classification underscores the conserved nature of LHRH across species, even with structural variations. []

Properties

CAS Number

71447-49-9

Product Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C57H79N17O15

Molecular Weight

1242.3 g/mol

InChI

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)

InChI Key

NGCGMRBZPXEPOZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O

Solubility

5.88e-02 g/L

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.